molecular formula C15H19N3S B1429608 methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate CAS No. 1428143-46-7

methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate

Cat. No.: B1429608
CAS No.: 1428143-46-7
M. Wt: 273.4 g/mol
InChI Key: JNUSGYUAJJIBLF-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate: is a chemical compound with the molecular formula C15H19N3S. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a cyano group, and a carbimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Addition of the Cyano Group: The cyano group is added through a nucleophilic addition reaction, often using cyanogen bromide or similar reagents.

    Formation of the Carbimidothioate Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate can be compared with other similar compounds, such as:

    Methyl 4-benzyl-N-cyanopiperidine-1-carbamate: Similar structure but with a carbamate group instead of a carbimidothioate group.

    Methyl 4-benzyl-N-cyanopiperidine-1-thiocarbamate: Similar structure but with a thiocarbamate group.

    Methyl 4-benzyl-N-cyanopiperidine-1-urea: Similar structure but with a urea group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 4-benzyl-N-cyanopiperidine-1-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-19-15(17-12-16)18-9-7-14(8-10-18)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUSGYUAJJIBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCC(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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